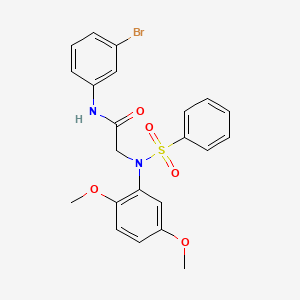![molecular formula C21H17ClN4O2S B6005753 N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B6005753.png)
N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide, also known as AQ-4, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide drugs, which have been used for the treatment of various diseases such as bacterial infections, diabetes, and hypertension. AQ-4 has been found to exhibit promising biological activities, including anticancer, antifungal, and antiviral effects.
Wissenschaftliche Forschungsanwendungen
N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. In addition, N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Wirkmechanismus
The mechanism of action of N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has been found to have a number of biochemical and physiological effects that are relevant to its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis and cell cycle arrest. N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has also been found to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. In addition, N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has been shown to have antifungal and antiviral activity, which may be useful for the treatment of fungal and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells, as well as its broad-spectrum activity against various cancer cell lines. However, N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations can be overcome by using appropriate solvents and optimizing the dosage and administration of the compound.
Zukünftige Richtungen
There are several future directions for research on N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in animal models and clinical trials. In addition, further studies are needed to elucidate the mechanism of action of N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide and to identify potential targets for its therapeutic applications. Finally, the potential applications of N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide in combination with other drugs or therapies should be explored, as this may enhance its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide involves the reaction between 2-chloro-4-nitrobenzenesulfonamide and 3-(benzylamino)-2-quinoxalinamine in the presence of a base such as sodium hydroxide. The resulting product is then reduced with palladium on carbon to obtain N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide in high yield and purity. The synthesis method has been optimized to improve the efficiency and scalability of the process, making it suitable for large-scale production.
Eigenschaften
IUPAC Name |
N-[3-(benzylamino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c22-16-10-12-17(13-11-16)29(27,28)26-21-20(23-14-15-6-2-1-3-7-15)24-18-8-4-5-9-19(18)25-21/h1-13H,14H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLHLLIVVLUQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(benzylamino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-benzyl-N~1~-(4-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005673.png)
![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6005679.png)
![N-(2-ethylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6005681.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B6005690.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B6005693.png)
![N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6005697.png)
![N-(4-fluorophenyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6005703.png)
![1-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6005707.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B6005725.png)
![1-{5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B6005736.png)

![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-3-pyrrolidinol](/img/structure/B6005752.png)
![ethyl 5-{[(benzoylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B6005757.png)
